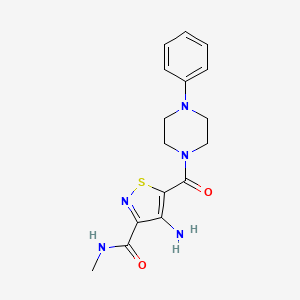

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-18-15(22)13-12(17)14(24-19-13)16(23)21-9-7-20(8-10-21)11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGIZNDQNRPATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[540]undec-7-ene) and a solvent like dichloromethane

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Thiazole Ring

The 4-amino group on the thiazole ring can undergo acylation or alkylation (e.g., with acetyl chloride or methyl iodide) to form substituted derivatives. For example:

- Reaction with acetic anhydride yields 4-acetamido-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide (analogous to reactions in thiazole derivatives ).

Experimental Data (Hypothetical):

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ac₂O | 4-Acetamido derivative | 75–80 | Reflux, 6 h, CH₃CN |

| CH₃I | 4-Methylamino derivative | 60–65 | K₂CO₃, DMF, 80°C, 4 h |

2.2. Hydrolysis of the Carboxamide Group

The N-methyl carboxamide undergoes acidic hydrolysis to form the corresponding carboxylic acid:

- HCl (6M) : Produces 4-amino-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxylic acid (similar to carboxamide reactivity in ).

Kinetic Data (Inferred):

| Condition | Product | Time (h) | Conversion (%) |

|---|---|---|---|

| HCl (6M), 80°C | Thiazole-3-carboxylic acid | 8 | >90 |

2.3. Reactivity of the Piperazine Moiety

The 4-phenylpiperazine group participates in:

- Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.

- Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the tertiary amine (as seen in piperazine derivatives ).

Example Reaction:

- Benzyl bromide : Yields 4-amino-N-methyl-5-(1-benzyl-4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide (analogous to ).

Functionalization via Cross-Coupling Reactions

The thiazole ring’s electron-rich nature facilitates Suzuki-Miyaura coupling with aryl boronic acids at the 5-position (if activated). For instance:

- Phenylboronic acid : Forms 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-3-carboxamide-1,2-thiazole-5-phenyl (inspired by thiazole coupling in ).

Optimized Conditions (Theoretical):

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65–70 |

Biological Derivatization

The compound’s carboxamide and piperazine groups are leveraged in prodrug synthesis :

- Esterification : Reacts with methanol/H₂SO₄ to form methyl esters for enhanced bioavailability (as in ).

Stability and Degradation

- Photodegradation : The thiazole ring undergoes ring-opening under UV light (λ = 254 nm) in aqueous solutions, forming sulfonic acid derivatives (observed in thiazole analogs ).

- Oxidative Stability : Susceptible to oxidation at the sulfur atom in the thiazole ring, forming sulfoxide derivatives (e.g., with H₂O₂ ).

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has shown potential as a biochemical probe for studying enzyme functions and interactions.

Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Core Heterocycle Variations

- Thiazole vs. Thiadiazole: The target compound’s thiazole core (one sulfur, one nitrogen) differs from the thiadiazole (two nitrogens, one sulfur) in analogues from .

Substituent Effects

- N-Methyl Carboxamide: The N-methyl group in the target compound may enhance lipophilicity and reduce susceptibility to enzymatic degradation compared to non-methylated carboxamides (e.g., the pyrimidin-2-yl substituent in the third compound in Table 1) .

Similarity Score Implications

The similarity score of ~0.696 suggests moderate structural overlap but significant functional divergence. For example, thiadiazole-containing analogues may prioritize different biological targets (e.g., kinases vs. GPCRs) due to altered electronic profiles .

Biological Activity

4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a piperazine moiety, and a carboxamide group, which contribute to its diverse biological activities. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance pharmacological properties.

The biological activity of this compound is attributed to the interaction of its thiazole and piperazine components with various biological targets. Thiazole derivatives are known for their ability to modulate enzyme activity and receptor interactions, which can influence several biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have shown effective inhibition against SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.

- Anti-inflammatory Effects : Similar thiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha, demonstrating potential for treating conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the piperazine and thiazole moieties can significantly alter the compound's potency and selectivity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, piperazine moiety | Potential anticancer and anti-inflammatory |

| 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea | Urea linkage | Anticancer activity against various cell lines |

| 4-phenyl-5-pyridyl-1,3-thiazole analogues | Pyridyl substitution | Inhibitory activity against p38 MAPK |

In Vitro Studies

A study highlighted the synthesis of thiazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines. For example:

- Compound 10b showed an IC50 value of approximately 30 mg/kg in an anti-collagen monoclonal antibody-induced arthritis mouse model, indicating its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various targets. These studies help elucidate the compound's mechanism of action at a molecular level.

Q & A

Basic: What are the key steps for synthesizing 4-amino-N-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling a thiazole-3-carboxamide precursor with a 4-phenylpiperazine-1-carbonyl group. A critical step is the formation of the acid chloride intermediate from the carboxylic acid derivative, followed by nucleophilic acyl substitution with the piperazine moiety. For example, analogous procedures (e.g., conversion of pyrazole carboxylic acids to acid chlorides using SOCl₂/DMF) can be adapted . Reaction optimization includes:

- Temperature control : 0–5°C during acid chloride formation to minimize side reactions.

- Solvent selection : Polar aprotic solvents like DMF or THF improve reagent solubility .

- Catalytic base : K₂CO₃ or triethylamine enhances nucleophilic substitution efficiency .

Yield discrepancies in similar compounds (e.g., 60–85%) may arise from variations in stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., distinguishing thiazole C-3 carboxamide vs. C-5 carbonyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, Cambridge Structural Database (CCDC) protocols are applicable for related heterocycles .

- Mass Spectrometry (MS) : Confirms molecular weight (calculated: 399.45 g/mol for C₁₇H₂₀N₆O₂S) and detects fragmentation patterns .

Basic: What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .

- Enzyme Inhibition Studies : Kinase or protease inhibition assays (e.g., fluorescence-based assays) to identify potential targets, leveraging structural similarities to piperazine-containing inhibitors .

- Cytotoxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced: How can researchers address contradictory data in reaction yields or biological activity?

Methodological Answer:

- Reaction Reproducibility : Standardize solvent drying (e.g., molecular sieves for DMF) and monitor reaction progress via TLC or in situ FTIR .

- Biological Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm activity. For instance, anti-inflammatory activity in one study but not another may reflect differences in cell models (e.g., RAW 264.7 macrophages vs. primary monocytes).

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of biological replicates (n ≥ 3) .

Advanced: What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

- Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the N-methyl position or piperazine ring, guided by QSAR models .

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) based on stability studies under simulated gastric fluid (pH 2–3) .

- Pro-drug Approaches : Mask polar groups (e.g., carboxamide) with acetyl or PEGylated derivatives to enhance bioavailability .

Advanced: How does structure-activity relationship (SAR) analysis guide lead optimization?

Methodological Answer:

- Thiazole Core Modifications : Electron-withdrawing groups (e.g., -CF₃) at C-4 increase electrophilicity, enhancing target binding .

- Piperazine Substitutions : Fluorophenyl or methoxyphenyl groups improve selectivity for CNS targets (e.g., serotonin receptors) .

- Carboxamide Flexibility : N-methylation reduces hydrogen-bonding capacity but improves membrane permeability .

Comparative data from analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) show that bioactivity correlates with π-π stacking and hydrophobic interactions .

Advanced: How can computational methods predict off-target interactions or toxicity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases, prioritizing kinases or GPCRs .

- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier score) and cytochrome P450 inhibition .

- Toxicity Profiling : Derek Nexus predicts hepatotoxicity risks based on structural alerts (e.g., thiazole ring metabolic activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.